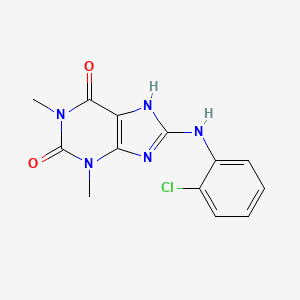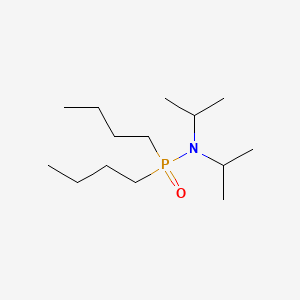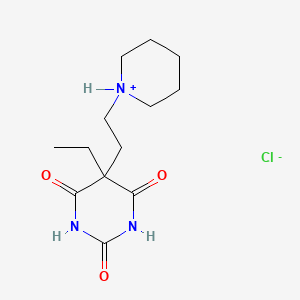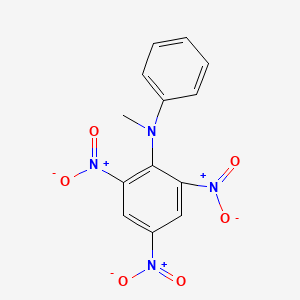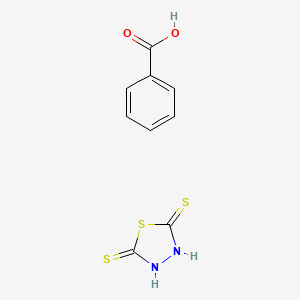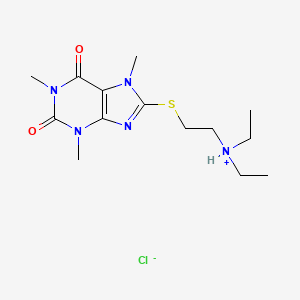
3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring system . The resulting indole is then subjected to N-alkylation with an imidazolinylmethyl halide to introduce the imidazolinylmethyl group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave irradiation to accelerate the Fischer indole synthesis and N-alkylation steps, as well as the use of high-throughput screening to identify the most efficient reaction conditions .
化学反应分析
Types of Reactions
3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The imidazolinylmethyl group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学研究应用
3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The imidazolinylmethyl group can enhance the compound’s binding affinity and specificity. This compound may exert its effects through pathways involved in cell signaling, apoptosis, and immune response .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole ring structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride is unique due to the presence of the imidazolinylmethyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
22683-22-3 |
|---|---|
分子式 |
C14H18ClN3 |
分子量 |
263.76 g/mol |
IUPAC 名称 |
1-(4,5-dihydro-1H-imidazol-1-ium-2-ylmethyl)-3-ethylindole;chloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-11-9-17(10-14-15-7-8-16-14)13-6-4-3-5-12(11)13;/h3-6,9H,2,7-8,10H2,1H3,(H,15,16);1H |
InChI 键 |
LTSAWXQFFWCYHV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN(C2=CC=CC=C21)CC3=NCC[NH2+]3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



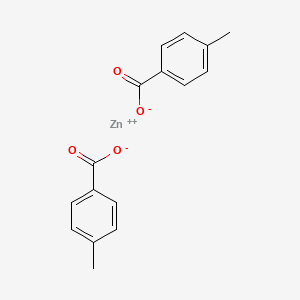
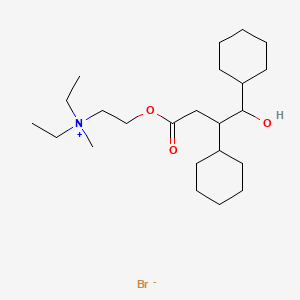
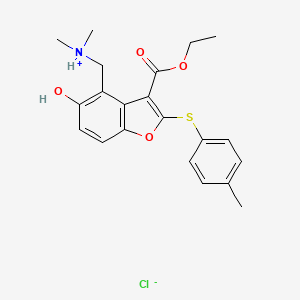
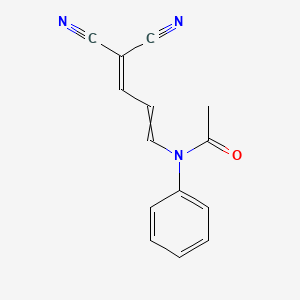
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
